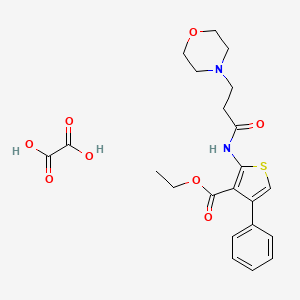
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate, commonly known as EMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMT is a synthetic compound that has been synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate is a key intermediate in the synthesis of a wide range of heterocyclic compounds. The one-pot Gewald reaction, which involves aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine, is a notable method for obtaining 2-aminothiophene-3-carboxylates bearing various aryl groups at the 4-position (Tormyshev et al., 2006). This methodology demonstrates the compound's utility in constructing complex thiophene-based structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Biological Activity Exploration
Research into the biological activity of compounds derived from Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate has yielded promising results. For instance, studies have produced compounds screened for antibacterial and antifungal activities, showing significant potential in addressing microbial resistance (Bodke & Sangapure, 2003). Additionally, the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes from derivatives of this compound has been explored, with the dyes' solvatochromic behavior and tautomeric structures in various solvents being evaluated for potential applications in dyeing and sensing technologies (Karcı & Karcı, 2012).
Propriétés
IUPAC Name |
ethyl 2-(3-morpholin-4-ylpropanoylamino)-4-phenylthiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S.C2H2O4/c1-2-26-20(24)18-16(15-6-4-3-5-7-15)14-27-19(18)21-17(23)8-9-22-10-12-25-13-11-22;3-1(4)2(5)6/h3-7,14H,2,8-13H2,1H3,(H,21,23);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOOTNWPMQHTCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

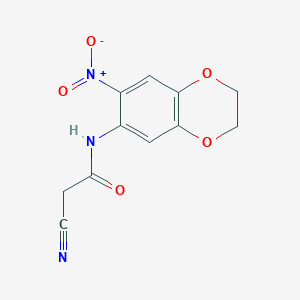

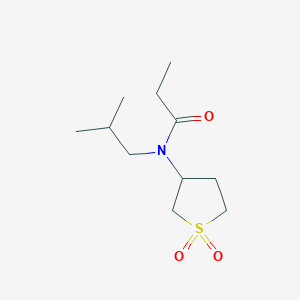
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)
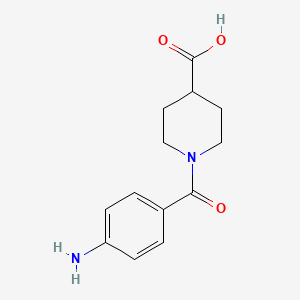
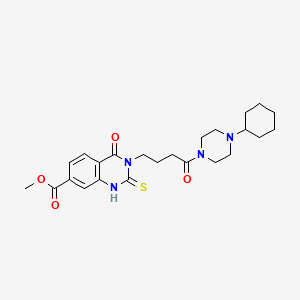



![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)